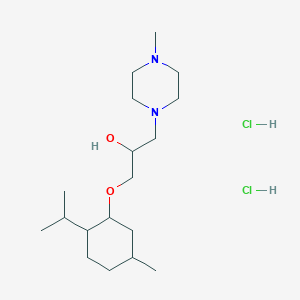
1-((2-Isopropyl-5-methylcyclohexyl)oxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((2-Isopropyl-5-methylcyclohexyl)oxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C18H38Cl2N2O2 and its molecular weight is 385.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
One of the primary applications involves the synthesis of heterocyclic compounds with potential antimicrobial and anticancer activities. For instance, compounds synthesized through the manipulation of 2-arylhydrazononitriles demonstrated promising antimicrobial activities against a variety of bacterial strains and yeast. This synthesis approach could potentially be adapted for the chemical structure , exploring its efficacy against microbial organisms (Behbehani, Ibrahim, Makhseed, Mahmoud, 2011).
Anticonvulsant and CNS Receptor Affinity
Research on N-(4-methylpiperazin-1-yl)- and N-[3-(4-methylpiperazin-1-yl)propyl] derivatives of pyrrolidine-2,5-dione has shown anticonvulsant properties, suggesting a potential for designing compounds targeting central nervous system disorders. This indicates that structurally similar compounds might be explored for their CNS activity, offering a pathway for the development of new therapeutic agents (Obniska, Jurczyk, Zejc, Kamiński, Tatarczyńska, Stachowicz, 2005).
Synthesis of Dual Antihypertensive Agents
The design and synthesis of 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates as potential dual antihypertensive agents highlight the versatility of piperazinyl alcohols in medicinal chemistry. This research underscores the importance of solid-state analytical techniques in determining the position of protonation, which could be relevant for the optimization of pharmacological properties of related compounds (Marvanová, Padrtová, Pekárek, Brus, Czernek, Mokrý, Humpa, Oravec, Jampílek, 2016).
Exploration of σ Receptor Ligands
Studies on 1-cyclohexylpiperazine derivatives related to σ2 receptor ligands indicate the potential of such structures in modulating receptor activity, suggesting a pathway for the development of new treatments for diseases modulated by σ receptors. This research domain could be explored further using compounds with similar structural motifs to understand their interaction with σ receptors and their potential therapeutic applications (Berardi, Ferorelli, Abate, Colabufo, Contino, Perrone, Tortorella, 2004).
Properties
IUPAC Name |
1-(4-methylpiperazin-1-yl)-3-(5-methyl-2-propan-2-ylcyclohexyl)oxypropan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36N2O2.2ClH/c1-14(2)17-6-5-15(3)11-18(17)22-13-16(21)12-20-9-7-19(4)8-10-20;;/h14-18,21H,5-13H2,1-4H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRMXWAEAVZVRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OCC(CN2CCN(CC2)C)O)C(C)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
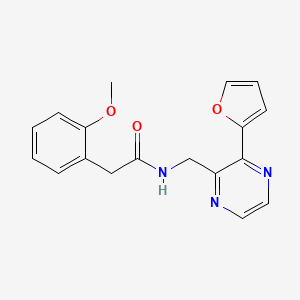
![(NE)-N-[[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B2475722.png)
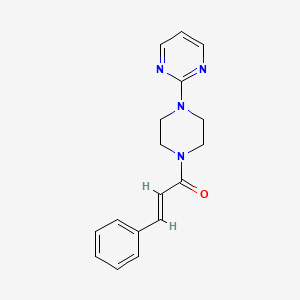
![N-(4-chlorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2475727.png)
![1-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B2475728.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2475731.png)
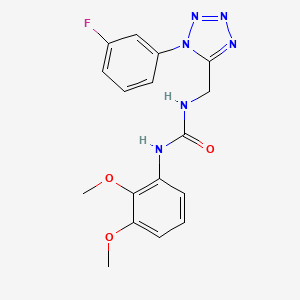

![2-Chloro-N-[(2-methyl-3-oxo-1H-isoindol-1-yl)methyl]acetamide](/img/structure/B2475734.png)
![3-(Chloromethyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2475737.png)
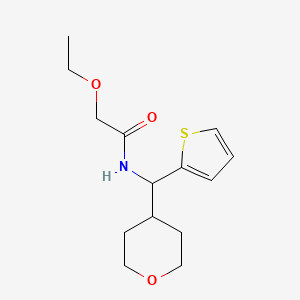

![2-(Methyl{5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}amino)ethanol](/img/structure/B2475742.png)
![2-(2-(1H-pyrazol-1-yl)acetyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2475743.png)
